3-(Pyridin-4-yl)cyclobutan-1-one
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Overview
Description
3-(Pyridin-4-yl)cyclobutan-1-one is an organic compound with the molecular formula C9H9NO It features a cyclobutanone ring substituted with a pyridinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-pyridylacetic acid with a suitable cyclizing agent can yield the desired cyclobutanone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using optimized versions of laboratory procedures. This typically involves the use of high-purity reagents and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol structure.
Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Scientific Research Applications
3-(Pyridin-4-yl)cyclobutan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of cancer treatment.
Industry: It is utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(Pyridin-4-yl)cyclobutan-1-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with protein-protein interactions. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-yl)cyclobutan-1-one
- 3-(Pyridin-2-yl)cyclobutan-1-one
- 3-(Pyridin-4-yloxy)cyclobutan-1-amine
Uniqueness
3-(Pyridin-4-yl)cyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
3-pyridin-4-ylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9-5-8(6-9)7-1-3-10-4-2-7/h1-4,8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVXFPOPIJDSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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